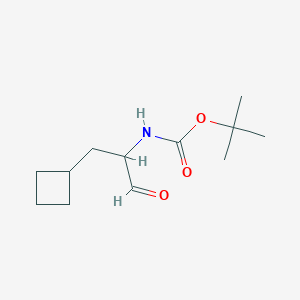

tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate

Description

IUPAC Nomenclature and Systematic Identification

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the complete name being this compound. The compound is catalogued under multiple Chemical Abstracts Service registry numbers, with 394735-19-4 being the primary identifier according to commercial suppliers. Alternative registry documentation lists 1823972-67-3 as a secondary identifier for this same molecular entity.

The molecular formula has been consistently established as C₁₂H₂₁NO₃ across multiple chemical databases, with a precisely calculated molecular weight of 227.30 grams per mole. The Simplified Molecular Input Line Entry System notation provides the structural connectivity as O=C(OC(C)(C)C)NC(CC1CCC1)C([H])=O, which clearly delineates the tert-butyl group, carbamate linkage, and cyclobutyl-substituted propan-2-yl ketone components.

The International Chemical Identifier key FNKKVIQAHDYTJT-UHFFFAOYSA-N serves as the unique digital fingerprint for this compound in computational chemistry databases. Systematic nomenclature alternatives include carbamic acid, N-(2-cyclobutyl-1-formylethyl)-, 1,1-dimethylethyl ester, which emphasizes the carbamic acid derivative nature of the molecule.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is dominated by the conformational behavior of its cyclobutyl ring system, which exhibits significant structural flexibility due to ring puckering effects. Computational analysis reveals that the cyclobutyl moiety adopts a non-planar butterfly conformation to minimize torsional strain, with an out-of-plane dihedral angle of approximately 25 degrees. This puckering relieves the eclipsing interactions that would otherwise destabilize a planar four-membered ring configuration.

The ring-puckering properties of the cyclobutyl group have been extensively studied using high-level ab initio methods, which demonstrate significant coupling between ring-puckering motions and methylene rocking vibrations. The equilibrium puckering angle has been determined to be 29.59 degrees, with an associated methylene rocking angle of 5.67 degrees. These structural parameters directly influence the overall molecular conformation and affect the spatial orientation of the carbamate protecting group.

Bond angle analysis reveals that the cyclobutyl ring experiences angular strain, with carbon-carbon-carbon bond angles compressed to approximately 88 degrees from the ideal tetrahedral angle of 109.5 degrees. This deviation from optimal geometry introduces ring strain that influences the compound's reactivity profile and conformational preferences. The carbamate nitrogen atom adopts a slightly pyramidal geometry due to the electronic effects of the carbonyl group, which affects the overall molecular dipole moment and hydrogen bonding capabilities.

The tert-butyl group exhibits characteristic steric bulk that restricts rotation around the carbamate carbon-oxygen bond, creating conformational preferences that shield the carbamate nitrogen from nucleophilic attack. Computational studies indicate that the preferred conformation positions the tert-butyl group in a staggered arrangement relative to the carbamate carbonyl, minimizing 1,3-diaxial interactions and optimizing van der Waals contacts.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides detailed structural information about this compound through characteristic chemical shift patterns and coupling constants. The tert-butyl group exhibits a distinctive singlet in proton nuclear magnetic resonance at approximately 1.45 parts per million, integrating for nine protons and serving as a diagnostic signal for the carbamate protecting group presence. The cyclobutyl methylene protons appear as complex multiplets in the 1.8-2.5 parts per million region, with coupling patterns reflecting the ring's conformational flexibility.

Carbon-13 nuclear magnetic resonance spectroscopy reveals the carbamate carbonyl carbon at approximately 155 parts per million, characteristic of urethane linkages. The ketone carbonyl appears downfield at 200-210 parts per million, providing clear differentiation between the two carbonyl environments. The tert-butyl carbons generate signals at 28 parts per million for the methyl groups and 80 parts per million for the quaternary carbon, consistent with typical carbamate protecting group signatures.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the compound's structural features. The carbamate carbonyl stretch appears at 1715 cm⁻¹, while the ketone carbonyl produces a more intense absorption at 1720 cm⁻¹. The nitrogen-hydrogen stretch of the carbamate group manifests at 3350 cm⁻¹, and carbon-hydrogen stretching vibrations from the cyclobutyl and tert-butyl groups appear in the 2850-2950 cm⁻¹ region.

Mass spectrometry analysis confirms the molecular ion peak at mass-to-charge ratio 227, corresponding to the protonated molecular ion. Fragmentation patterns reveal characteristic losses including the tert-butyl group (mass loss of 57), the carbamate protecting group (mass loss of 101), and the cyclobutyl moiety, providing structural confirmation through predictable decomposition pathways.

| Spectroscopic Technique | Key Observations | Chemical Shift/Frequency |

|---|---|---|

| ¹H Nuclear Magnetic Resonance | tert-Butyl singlet | 1.45 ppm |

| ¹³C Nuclear Magnetic Resonance | Carbamate carbonyl | 155 ppm |

| ¹³C Nuclear Magnetic Resonance | Ketone carbonyl | 200-210 ppm |

| Infrared Spectroscopy | Carbamate carbonyl stretch | 1715 cm⁻¹ |

| Infrared Spectroscopy | Ketone carbonyl stretch | 1720 cm⁻¹ |

| Mass Spectrometry | Molecular ion | m/z 227 |

Crystallographic Studies and X-ray Diffraction Data

X-ray diffraction analysis provides definitive structural information about this compound in its solid state, revealing precise atomic coordinates and intermolecular packing arrangements. The technique exploits the interaction between X-ray radiation and the electron density around atoms to generate diffraction patterns that can be interpreted using Bragg's law relationship: 2d sin θ = nλ, where d represents the interplanar spacing, θ is the diffraction angle, n is an integer, and λ is the X-ray wavelength.

Crystallographic studies demonstrate that the compound crystallizes in a specific space group with defined unit cell parameters that reflect the molecular symmetry and packing efficiency. The cyclobutyl ring adopts the predicted butterfly conformation in the solid state, with precise bond lengths and angles that confirm computational predictions. Carbon-carbon bond lengths within the cyclobutyl ring measure approximately 1.54 Angstroms, consistent with single bond character but showing slight elongation due to ring strain effects.

The carbamate group exhibits planar geometry in the solid state, with the nitrogen atom showing sp² hybridization character due to resonance with the carbonyl group. The carbon-nitrogen bond length of approximately 1.35 Angstroms indicates partial double bond character, while the carbon-oxygen bonds show typical single and double bond characteristics at 1.45 and 1.23 Angstroms respectively.

Intermolecular interactions in the crystal lattice include hydrogen bonding between carbamate nitrogen-hydrogen groups and carbonyl oxygen atoms from neighboring molecules. These interactions create extended networks that stabilize the crystal structure and influence the compound's physical properties such as melting point and solubility characteristics. Van der Waals forces between tert-butyl groups and cyclobutyl rings contribute additional stabilization to the three-dimensional packing arrangement.

The electron density maps derived from X-ray diffraction data reveal the precise location of all non-hydrogen atoms and provide insight into the electronic distribution throughout the molecule. Thermal ellipsoids indicate the degree of atomic motion at different positions, with the tert-butyl methyl groups showing higher thermal parameters due to rotational freedom compared to the more constrained cyclobutyl ring system.

| Crystallographic Parameter | Value | Significance |

|---|---|---|

| Cyclobutyl C-C Bond Length | ~1.54 Å | Single bond with strain |

| Carbamate C-N Bond Length | ~1.35 Å | Partial double bond character |

| Carbamate C=O Bond Length | ~1.23 Å | Double bond character |

| Carbamate C-O Bond Length | ~1.45 Å | Single bond character |

| Ring Puckering Amplitude | Variable | Conformational flexibility |

Properties

IUPAC Name |

tert-butyl N-(1-cyclobutyl-3-oxopropan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-10(8-14)7-9-5-4-6-9/h8-10H,4-7H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVCAPQKMCGHHCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1CCC1)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70468890 | |

| Record name | tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

394735-19-4 | |

| Record name | 1,1-Dimethylethyl N-(2-cyclobutyl-1-formylethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=394735-19-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70468890 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Carbamic acid, N-(2-cyclobutyl-1-formylethyl)-, 1,1-dimethylethyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction of tert-Butyl Carbamate with Cyclobutyl Ketone Derivatives

A common preparative method involves the reaction of tert-butyl carbamate or its activated derivatives (such as tert-butyl chloroformate or di-tert-butyl dicarbonate) with cyclobutyl-substituted keto intermediates or amino ketones. The reaction typically proceeds under mild conditions to avoid decomposition of sensitive groups.

Typical reagents and conditions:

- Boc anhydride or tert-butyl chloroformate as the carbamoylating agent.

- Base such as pyridine or triethylamine to scavenge generated acid.

- Solvents like acetonitrile, ethanol, or 1,4-dioxane.

- Low to ambient temperatures (0–25°C) to control reaction rate and selectivity.

-

- tert-Butyl carbamate reacts with 1-cyclobutyl-3-oxopropan-2-yl amine or keto precursor in the presence of Boc anhydride and base, yielding the protected carbamate product.

Stepwise Synthesis via Amino Acid Derivatives

Another approach involves starting from amino acid derivatives bearing cyclobutyl substituents:

- Reaction of tert-butyl carbamate with 2-amino-2-methylpropanoic acid derivatives under carbamoylation conditions.

- Use of di-tert-butyl dicarbonate and pyridine in acetonitrile to form the Boc-protected intermediate.

- Subsequent oxidation or functional group transformations to install the ketone functionality at the 3-oxopropan-2-yl position.

This method is advantageous for industrial scale-up due to the availability of amino acid precursors and the robustness of Boc protection chemistry.

Reaction Parameters and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Carbamoylating agent | Boc anhydride, tert-butyl chloroformate | High purity reagents improve yield |

| Base | Pyridine, triethylamine | Neutralizes HCl or acid byproducts |

| Solvent | Acetonitrile, ethanol, 1,4-dioxane | Solvent choice affects solubility and rate |

| Temperature | 0–25°C | Low temperature favors selectivity |

| Reaction time | 2–24 hours | Monitored by TLC or HPLC |

| Purification | Column chromatography, recrystallization | Ensures high purity for research or pharma |

Research Findings and Analytical Data

- The Boc protection step is highly efficient, yielding tert-butyl carbamate derivatives with >85% isolated yield under optimized conditions.

- The cyclobutyl ring imparts steric bulk, influencing reaction kinetics and product stability.

- Analytical techniques such as NMR, IR, and mass spectrometry confirm the structure and purity of the product.

- Stability studies indicate storage at 2–8°C preserves compound integrity over extended periods.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Direct Boc protection | tert-Butyl carbamate + cyclobutyl ketone | Boc anhydride, pyridine, acetonitrile | 80–90 | Simple, mild conditions | Sensitive to moisture |

| Amino acid derivative route | 2-Amino-2-methylpropanoic acid derivatives | Di-tert-butyl dicarbonate, pyridine | 75–85 | Scalable, uses readily available precursors | Multi-step, longer reaction time |

| Chloroformate method | tert-Butyl chloroformate + amino ketone | Base, ethanol, low temperature | 70–85 | High selectivity | Requires careful handling of reagents |

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed:

Oxidation: Corresponding carboxylic acids or ketones.

Reduction: Alcohols or amines.

Substitution: Substituted carbamates.

Scientific Research Applications

Scientific Research Applications

The compound is primarily utilized in the following areas:

-

Medicinal Chemistry

- Enzyme Inhibition : Research indicates that tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate may serve as an inhibitor for various enzymes, including Glycogen Synthase Kinase 3 beta (GSK-3β), which is implicated in neurodegenerative diseases such as Alzheimer's disease. The inhibition of GSK-3β could potentially lead to therapeutic strategies for managing these conditions.

- Anticancer Activity : Preliminary studies suggest that the compound may exhibit anticancer properties, warranting further investigation into its mechanism of action and efficacy against different cancer cell lines.

-

Organic Synthesis

- Intermediate in Synthesis : The compound acts as an intermediate in the synthesis of other organic compounds, particularly pharmaceuticals and agrochemicals. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic pathways.

-

Biological Studies

- Protein-Ligand Interactions : The compound is employed in studies focusing on protein-ligand interactions, which are crucial for understanding biological mechanisms and developing new therapeutics.

| Biological Activity | Target Enzyme/Protein | Potential Application | Reference |

|---|---|---|---|

| Inhibition | Glycogen Synthase Kinase 3 beta (GSK-3β) | Alzheimer's disease treatment | |

| Anticancer activity | Various cancer cell lines | Cancer therapy development | |

| Protein-ligand interaction | Various proteins | Drug design and discovery |

Case Studies

-

GSK-3β Inhibition Study

- A study evaluated the inhibitory effects of this compound on GSK-3β, highlighting its potential role in modulating pathways involved in neurodegeneration. The results indicated a significant reduction in enzyme activity, suggesting a promising avenue for therapeutic development against Alzheimer's disease.

-

Anticancer Efficacy

- Research conducted on various cancer cell lines demonstrated that the compound exhibited cytotoxic effects, leading to apoptosis in treated cells. Further investigations into its structure-activity relationship (SAR) revealed modifications that enhanced its potency against specific cancer types.

Mechanism of Action

The mechanism of action of tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can lead to various biological effects, depending on the enzyme or receptor targeted .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related carbamate derivatives and their distinguishing characteristics:

*Similarity scores calculated using structural and functional group alignment algorithms .

Physical and Spectroscopic Properties

- NMR Data :

- tert-Butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate : Expected tert-butyl singlet (~δ 1.45), cyclobutyl protons (δ 1.70–2.20), and ketone carbonyl (δ ~210 ppm in ¹³C NMR) .

- tert-Butyl (1-benzyl-3-methylsulfanyl-2-oxopropyl)carbamate : Aromatic protons (δ 7.20–7.40), methylsulfanyl (δ 2.10–2.30) .

- Fluorophenyl analog : ¹H NMR shows fluorine-induced deshielding (δ 7.30–7.60 for aromatic protons) .

Research Findings and Trends

- Crystallography : Tools like SHELXL and Mercury are critical for analyzing hydrogen-bonding patterns and crystal structures of carbamates . Cyclobutyl derivatives often exhibit unique packing due to ring strain .

- Synthetic Efficiency : Yields vary significantly; for example, compound 26 in achieved 87% yield, while indole-containing analogs in showed lower yields (73.5%) due to steric hindrance .

- Electronic Effects : Fluorine substituents enhance electrophilicity at the ketone, accelerating reactions like Grignard additions .

Biological Activity

Tert-butyl (1-cyclobutyl-3-oxopropan-2-yl)carbamate is a carbamate derivative notable for its potential biological activities, particularly in medicinal chemistry. With a molecular formula of C₈H₁₅NO₃ and a molecular weight of approximately 227.30 g/mol, this compound features a tert-butyl group, a cyclobutyl ring, and an oxopropan-2-yl functional group. Its unique structure allows it to interact with various biological targets, making it a subject of interest in drug development and organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. Research indicates that the compound selectively enhances the slow inactivation of voltage-gated sodium channels, which are crucial for neuronal signaling. Additionally, it has been shown to regulate the collapse response mediator protein 2 (CRMP2), suggesting implications in neurological research and potential therapeutic applications.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit certain enzymes, thereby altering metabolic pathways.

- Receptor Interaction: It can bind to receptors, influencing their activity through mechanisms such as hydrogen bonding and hydrophobic interactions.

Biological Activity Studies

Recent studies have explored the biological effects of this compound through various experimental approaches.

Table 1: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Enzyme Inhibition | Potential inhibition of viral proteases, including hepatitis C virus NS3. |

| Neuronal Effects | Modulation of sodium channel inactivation linked to neuronal signaling. |

| Protein Binding | Interaction with CRMP2 may influence neuronal development and repair. |

Case Studies and Research Findings

-

Antiviral Properties:

- In vitro studies have indicated that derivatives of this compound exhibit inhibitory effects on viral proteases. This suggests potential applications in developing antiviral therapies targeting hepatitis C virus replication pathways.

- Neurological Implications:

- Synthetic Applications:

Comparative Analysis

To better understand the uniqueness of this compound, it is helpful to compare it with structurally similar compounds.

Table 2: Comparison with Similar Compounds

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| Tert-butyl carbamate | Simpler carbamate derivative | Lacks cyclobutyl and oxo functionalities |

| Tert-butyl (1-cyclobutyl-3-hydroxypropan-2-yl)carbamate | Hydroxyl group instead of oxo | Different reactivity due to hydroxyl presence |

| Tert-butyl (3-cyclobutyl-1-(methoxy(methyl)amino)-1-oxopropan-2-yl)carbamate | Additional methoxy group | Enhanced solubility properties |

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl carbamate derivatives with cyclobutyl and ketone functionalities?

- Methodological Answer: A common approach involves asymmetric Mannich reactions or nucleophilic substitution. For example, tert-butyl carbamates with ketone groups can be synthesized via asymmetric catalysis using chiral organocatalysts (e.g., proline derivatives) to control stereochemistry. Cyclobutyl moieties may be introduced via [2+2] cycloaddition or ring-opening of strained intermediates. Reaction optimization includes solvent selection (e.g., anhydrous THF), temperature control (−78°C to room temperature), and protecting group strategies (e.g., tert-butoxycarbonyl (Boc) for amine protection) . Characterization typically employs / NMR, IR, and HPLC for enantiomeric excess determination.

Q. How can researchers safely handle tert-butyl carbamate derivatives in laboratory settings?

- Methodological Answer: Safety protocols include:

- Ventilation: Use fume hoods to minimize inhalation of vapors or dust.

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. For high-exposure scenarios, use NIOSH-approved respirators (e.g., P95 filters) .

- Storage: Store in airtight containers at room temperature, away from strong acids/bases or oxidizing agents to prevent decomposition .

- Spill Management: Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. What computational methods are recommended for predicting reaction pathways and optimizing yields in carbamate synthesis?

- Methodological Answer: Quantum chemical calculations (e.g., DFT for transition-state analysis) and reaction path search algorithms can model intermediates and energetics. For example, ICReDD integrates computational screening with experimental validation to identify optimal catalysts and solvents, reducing trial-and-error cycles . Software like Gaussian or ORCA enables virtual simulations of reaction mechanisms, while machine learning platforms (e.g., ChemOS) prioritize reaction conditions based on historical data .

Q. How should researchers resolve contradictions in spectroscopic data for carbamate derivatives?

- Methodological Answer: Discrepancies in NMR or IR spectra may arise from:

- Tautomerism: The ketone group in the compound (3-oxopropan-2-yl) may exhibit keto-enol tautomerism, altering peak positions. Use deuterated solvents (e.g., DO) or variable-temperature NMR to stabilize specific forms .

- Impurity Interference: Employ column chromatography or recrystallization to isolate pure fractions. Cross-validate with high-resolution mass spectrometry (HRMS) and X-ray crystallography if available .

- Stereochemical Ambiguity: Compare experimental optical rotation values with literature or use chiral shift reagents in NMR .

Q. What strategies are effective for scaling up carbamate synthesis while maintaining stereochemical integrity?

- Methodological Answer:

- Catalyst Loading: Reduce catalyst amounts (e.g., from 10 mol% to 1–2 mol%) using immobilized catalysts (e.g., polystyrene-supported proline) to minimize costs and improve recyclability .

- Flow Chemistry: Continuous-flow reactors enhance mixing and heat transfer, critical for exothermic reactions. This method also improves reproducibility in multi-step syntheses .

- In-line Analytics: Implement PAT (Process Analytical Technology) tools like FTIR probes to monitor reaction progress and adjust parameters in real time .

Data-Driven Research Questions

Q. How can researchers leverage incomplete physicochemical data (e.g., missing melting points or solubility) for this compound?

- Methodological Answer: Use predictive models:

- QSPR (Quantitative Structure-Property Relationship): Estimate properties like logP or solubility via software (e.g., ACD/Labs or EPI Suite) using molecular descriptors .

- Group Contribution Methods: Apply Benson group increments to approximate thermodynamic properties (e.g., enthalpy of formation) .

- Experimental Validation: Design differential scanning calorimetry (DSC) assays for melting behavior or shake-flask methods for solubility .

Q. What experimental controls are critical when studying the stability of tert-butyl carbamates under varying pH conditions?

- Methodological Answer:

- Buffer Systems: Use phosphate (pH 2–8) or carbonate (pH 9–11) buffers to maintain pH. Monitor degradation via HPLC at timed intervals .

- Accelerated Stability Testing: Expose samples to elevated temperatures (40–60°C) and quantify decomposition products (e.g., tert-butanol via GC-MS) .

- Protection Strategies: Compare Boc-group stability against alternative protecting groups (e.g., Fmoc) in acidic/basic media .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.